Home > Products > Screening Compounds P88453 > diisopropyl 5-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}isophthalate
diisopropyl 5-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}isophthalate -

diisopropyl 5-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}isophthalate

Catalog Number: EVT-3620084
CAS Number:
Molecular Formula: C20H24N4O7
Molecular Weight: 432.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate

  • Compound Description: This compound is a structural isomer of methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate. In the solid state, it forms complex sheets held together by N-H...N, N-H...O, and C-H...O hydrogen bonds. []

Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate

  • Compound Description: This compound is a structural isomer of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate. It exhibits a polarized molecular electronic structure, and its molecules form chains of edge-fused rings through N-H...O and C-H...O hydrogen bonds in the solid state. []

4-([1,1'-biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • Compound Description: This compound was identified as a potential inhibitor of Staphylococcus aureus sortase A through computational docking studies and showed moderate inhibitory activity with a MIC value of 108.2 µg/mL. []

(Z)-3-methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: Similar to the previous compound, this molecule was also identified as a potential inhibitor of Staphylococcus aureus sortase A through computational docking models and demonstrated potent inhibitory activity with a MIC value of 45.8 µg/mL. []
  • Compound Description: This group encompasses a range of sulfonamide derivatives incorporating a pyrazole ring, explored for their potential as pesticides, veterinary medicines, and material protectants. []
  • Compound Description: This compound exhibits a polarized structure in its nitroaniline portion. It forms chains of edge-fused rings via N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds in its crystal structure. []
  • Compound Description: This compound is readily synthesized from methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate through a reduction followed by ring formation. Its crystal structure reveals the formation of sheets of rings through N-H...N and C-H...O(carbonyl) hydrogen bonds. []

7-chloro-4-(5-(dichloromethyl)-4-nitro-3-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-1-yl)quinoline (3b)

  • Compound Description: This compound exhibited potent in vitro antimalarial activity against the chloroquine-sensitive Plasmodium falciparum strain 3D7, with an EC50 value of 0.2 ± 0.1 µM (85 ng/mL, 200 nM). It was also tested for anti-SARS-CoV-2, antibacterial, and cytotoxic activity. []

7-chloro-4-(3-((4-chlorophenyl)thio)-5-(dichloromethyl)-4-nitro-1H-pyrazol-1-yl)quinoline (9e)

  • Compound Description: This compound displayed significant in vitro antimalarial activity against the chloroquine-sensitive Plasmodium falciparum strain 3D7, with an EC50 value of 0.2 ± 0.04 µM (100 ng/mL, 200 nM). []

Methyl 4-[(1-acetyl-3-tert-butyl-1H-pyrazol-5-yl)amino]-3-nitrobenzoate

  • Compound Description: This compound showcases two intramolecular N-H···O hydrogen bonds, influencing the orientation of its pyrazole and aryl rings. It also exhibits bond distances indicative of electronic structure polarization. []
  • Compound Description: This series of compounds, synthesized via condensation reactions, incorporates a [, , ]dioxaphosphepino[5,6-c]pyrazole scaffold linked to a substituted urea moiety. Their antimicrobial activity was investigated. []
  • Compound Description: This group of compounds, containing a [, , ]dioxaphosphepino[5,6-c]pyrazole core and various carboxamide substituents, was synthesized and evaluated for antimicrobial activity. []
  • Compound Description: These urea derivatives, featuring a [, , ]dioxaphosphepino[5,6-c]pyrazole core linked to a benzothiazole moiety, were prepared and screened for antimicrobial activity. []
  • Compound Description: This series of compounds, incorporating a [, , ]dioxaphosphepino[5,6-c]pyrazole scaffold and various carboxamide substituents linked to a benzothiazole moiety, was investigated for antimicrobial activity. []
  • Compound Description: This compound serves as a key intermediate in the synthesis of a series of Schiff base derivatives. []
  • Compound Description: These compounds, synthesized from BTZP through Schiff base formation with various aldehydes, were assessed for their antimicrobial, anti-tubercular, antioxidant, and cytotoxic activities. []

4-bromo-2-(1H-pyrazol-3-yl)phenol

  • Compound Description: This pyrazole derivative was studied for its inhibitory activity against the growth of Escherichia coli, Klebsiella-Enterobacter spp., and Staphylococcus aureus. []

4-nitro-3-pyrazolecarboxylic acid

  • Compound Description: This compound, featuring a nitro and carboxylic acid substituent on a pyrazole ring, was included in a study investigating inhibitory effects against the growth of Escherichia coli, Klebsiella-Enterobacter spp., and Staphylococcus aureus. []

N-(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine

  • Compound Description: This pyrazole derivative, incorporating a carboxamidine group, was included in a study evaluating inhibitory effects on the growth of Escherichia coli, Klebsiella-Enterobacter spp., and Staphylococcus aureus. []

3-amino-5-hydroxypyrazole

  • Compound Description: This pyrazole derivative, featuring amino and hydroxyl groups, was investigated for its inhibitory activity against the growth of Escherichia coli, Klebsiella-Enterobacter spp., and Staphylococcus aureus. []

3,5-pyrazoledicarboxylic acid monohydrate

  • Compound Description: This compound, characterized by two carboxylic acid substituents on a pyrazole ring, was investigated for its inhibitory activity against the growth of Escherichia coli, Klebsiella-Enterobacter spp., and Staphylococcus aureus. []
  • Compound Description: The research studied various Cu(II) complexes where the aforementioned pyrazole derivatives acted as ligands. These complexes were evaluated for their potential to inhibit the growth of Escherichia coli, Klebsiella-Enterobacter spp., and Staphylococcus aureus. []

3-(furan-2-yl)-N-aryl 5-amino-pyrazoles

  • Compound Description: This class of compounds, featuring a furan ring linked to a 5-amino-pyrazole scaffold with various aryl substituents, was investigated for COX-1 inhibitory activity. []

4-(5-azido-3-(furan-2-yl)-1H-pyrazol-1-yl)benzoic acid (17)

  • Compound Description: This specific compound, containing a furan-linked pyrazole ring and a benzoic acid moiety, displayed favorable COX-1 inhibition (COX-1 IC50 = 0.1 μM) and selectivity over COX-2 (SI >1000). []

1,2-bis (4-nitro-1H-pyrazol-5-yl) diazene 1-oxide (3)

  • Compound Description: This energetic compound is characterized by high thermal stability (decomposition temperature of 239 °C) and moderate detonation properties. []

1,2-bis (1,4-dinitro-1H-pyrazol-3-yl) diazene 1-oxide (4)

  • Compound Description: This energetic compound exhibits moderate thermal stability (decomposition temperature of 161 °C) and good detonation performance, exceeding that of RDX. []

3-(2-(5-amino-4-(4-bromophenyl)-3-methyl-1H-pyrazol-1-yl)ethoxy)phthalonitrile (2)

  • Compound Description: This compound serves as a precursor for synthesizing phthalocyanine complexes that act as carbonic anhydrase and paraoxonase enzyme inhibitors. []

2-(Thiophen-2-yl)-1H-benzimidazole (19)

  • Compound Description: This benzimidazole derivative showed potent antileishmanial activity against L. major, with an IC50 value of 0.62 µg/mL, comparable to the standard drug amphotericin B (IC50 = 0.56 µg/mL). []

2-(1H-indol-3-yl)-5-nitro-1H-benzimidazole (34)

  • Compound Description: Similar to the previous compound, this nitro-substituted benzimidazole derivative demonstrated potent antileishmanial activity against L. major, with an IC50 value of 0.62 µg/mL. []

Anthraquinone Sulfonamide Derivatives

  • Compound Description: A series of anthraquinone sulfonamide derivatives were designed, synthesized, and evaluated for their antileishmanial activity against L. major. Several compounds exhibited potent activity, with some showing comparable or even better efficacy than amphotericin B. []
  • Compound Description: This compound served as the starting material for synthesizing various 1,3-oxazepine derivatives via a [2+5] cycloaddition reaction. []
  • Compound Description: These compounds were synthesized from 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one through a [2+5] cycloaddition with various cyclic anhydrides. []

Properties

Product Name

diisopropyl 5-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}isophthalate

IUPAC Name

dipropan-2-yl 5-[3-(4-nitropyrazol-1-yl)propanoylamino]benzene-1,3-dicarboxylate

Molecular Formula

C20H24N4O7

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C20H24N4O7/c1-12(2)30-19(26)14-7-15(20(27)31-13(3)4)9-16(8-14)22-18(25)5-6-23-11-17(10-21-23)24(28)29/h7-13H,5-6H2,1-4H3,(H,22,25)

InChI Key

KENPEBFDQNEOOI-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-])C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-])C(=O)OC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.